![molecular formula C9H9N3O2S B105758 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 923737-07-9](/img/structure/B105758.png)
4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound. It belongs to the class of compounds known as thienopyrimidines, which are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives has been reported in the literature . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids involves Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .
Aplicaciones Científicas De Investigación
Anticancer Drug Development
4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid: has shown promise in the development of new anticancer drugs. The compound’s structure, which includes a pyrimidine ring, is similar to that of many known anticancer agents. Researchers have found that derivatives of this compound exhibit potent anticancer activities against various cancer cell lines, with some showing IC50 values in the nanomolar range .
Anti-Proliferative Properties
This compound has been studied for its anti-proliferative effects, particularly in breast cancer models. It has been observed that certain derivatives can effectively inhibit the proliferation of cancer cells, including MCF-7 and MDA-MB-231 cell lines, without being cytotoxic to normal cells . This selective toxicity is crucial for the development of targeted cancer therapies.
Antiviral Research
The thieno[2,3-d]pyrimidine scaffold is also being explored for its antiviral properties. While specific studies on 4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid may not be available, related compounds have demonstrated effectiveness against various viral infections, suggesting potential applications in antiviral drug development .
Anti-Inflammatory Applications
Compounds with a pyrimidine core have been associated with anti-inflammatory activities. The synthesis of novel derivatives of thieno[2,3-d]pyrimidines could lead to the discovery of new anti-inflammatory agents, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Propiedades
IUPAC Name |
4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-3-5-7(10)11-4(2)12-8(5)15-6(3)9(13)14/h1-2H3,(H,13,14)(H2,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNLMHVODYNYSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

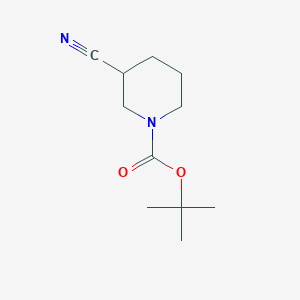
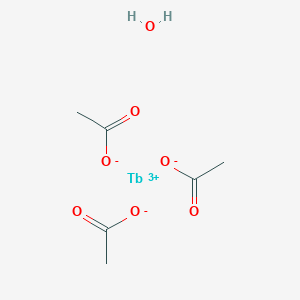
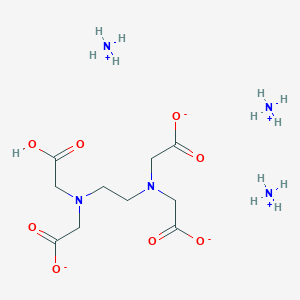
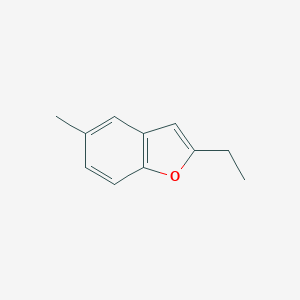

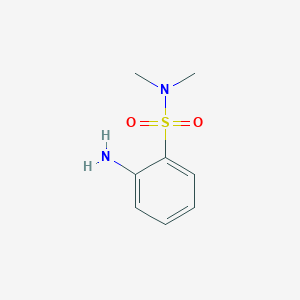

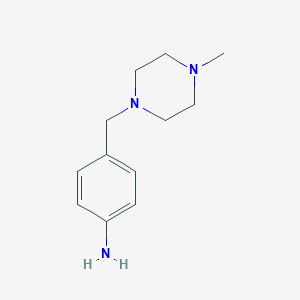
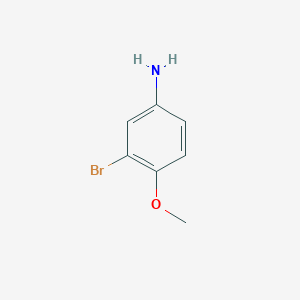
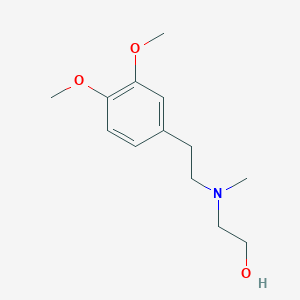

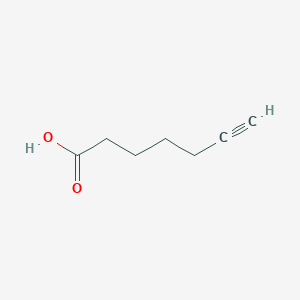
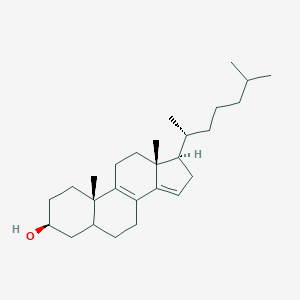
![Pyridine, 4-[(tert-butylthio)methyl]-](/img/structure/B105704.png)